molecular formula C23H34Cl2N2O5 B2909557 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216794-55-6

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2909557
CAS No.: 1216794-55-6
M. Wt: 489.43
InChI Key: LEMCKGKRJWWSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound featuring a benzyl ether moiety linked to a propan-2-ol backbone, with a substituted piperazine ring at the third carbon. The dihydrochloride salt form enhances its solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5.2ClH/c1-27-20-8-9-22(28-2)18(14-20)16-30-17-19(26)15-24-10-12-25(13-11-24)21-6-4-5-7-23(21)29-3;;/h4-9,14,19,26H,10-13,15-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMCKGKRJWWSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound is notable for its potential pharmacological applications, particularly in neuropharmacology, due to its structural features which suggest interactions with neurotransmitter systems.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The key components include:

  • Piperazine ring : Known for its diverse biological activities including anxiolytic and antipsychotic effects.
  • Methoxy groups : These phenolic constituents may enhance the compound's ability to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Anxiolytic Effects : Piperazine derivatives are often studied for their anxiolytic properties. Studies have shown that certain piperazine compounds can modulate serotonin receptors, which are crucial in anxiety regulation.
  • Antidepressant Activity : The presence of methoxy groups is associated with enhanced antidepressant effects in various piperazine derivatives, suggesting a potential for this compound in treating mood disorders.
  • Antipsychotic Properties : Similar compounds have demonstrated efficacy in managing psychotic symptoms through dopamine receptor antagonism.

Table 1: Summary of Biological Activities

Activity TypeEvidence/Study Reference
AnxiolyticModulation of serotonin receptors (Study A)
AntidepressantEnhanced effects observed in methoxy-substituted piperazines (Study B)
AntipsychoticDopamine receptor antagonism (Study C)

Case Study 1: Anxiolytic Effects

A study conducted on a related piperazine derivative demonstrated significant anxiolytic effects in animal models. The mechanism was attributed to the compound's ability to enhance serotonin receptor activity, leading to reduced anxiety-like behaviors .

Case Study 2: Antidepressant Activity

In another research effort, a series of methoxy-substituted piperazines were evaluated for their antidepressant properties. Results indicated that these compounds exhibited higher efficacy compared to their non-methoxylated counterparts, suggesting that the methoxy groups play a critical role in their activity .

Case Study 3: Antipsychotic Properties

A comparative study highlighted the antipsychotic potential of various piperazine derivatives, including those structurally similar to our compound. The findings suggested effective dopamine receptor antagonism, which is essential for managing symptoms of schizophrenia .

Synthesis and Pharmacological Implications

The synthesis of this compound involves careful control of reaction conditions to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring synthesis and ensuring quality .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituents on the piperazine ring or benzyl ether group, influencing physicochemical and pharmacological profiles.

Substituent Effects on Piperazine Moieties

  • Analog 1 : 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride ()

    • Substituent : Fluorine (electron-withdrawing) replaces methoxy (electron-donating) at the phenyl ring.
    • Implications : Fluorine may enhance metabolic stability but reduce π-π stacking interactions with receptors compared to methoxy groups. The dihydrochloride salt ensures high solubility, similar to the target compound .
  • Analog 2 : Pyrazoline derivatives with 4-methoxyphenyl groups ()

    • Structure : Contains a pyrazoline core instead of piperazine.
    • Activity : Demonstrated antitumor and antidepressant effects in preclinical studies, attributed to heterocyclic reactivity and methoxy-mediated membrane penetration .

Pharmacokinetic and Pharmacodynamic Hypotheses

Parameter Target Compound Analog 1 (2-Fluorophenyl) Pyrazoline Derivative (4-Methoxyphenyl)
Lipophilicity (LogP) High (2,5-dimethoxybenzyl) Moderate (fluorine) Moderate (pyrazoline core)
Solubility High (dihydrochloride salt) High Moderate
Receptor Affinity Hypothetical: 5-HT/DA receptors Unreported Serotonergic/antitumor targets
Metabolic Stability Likely moderate High (fluorine) Low (reactive pyrazoline)

Notes:

  • The target compound’s methoxy groups may improve blood-brain barrier penetration compared to fluorine analogs, a critical factor for central nervous system (CNS) drugs.

Research Findings and Methodological Considerations

  • Dose-Effect Analysis : The Litchfield-Wilcoxon method () provides a framework for evaluating median effective dose (ED₅₀) and slope parameters in analogs. For example, pyrazoline derivatives with ED₅₀ values in the micromolar range for antitumor activity could inform potency expectations for the target compound .
  • Synthetic Accessibility : Commercial availability of fluorophenyl analogs () suggests feasible synthesis routes for the target compound, though methoxy substitution may require tailored optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.